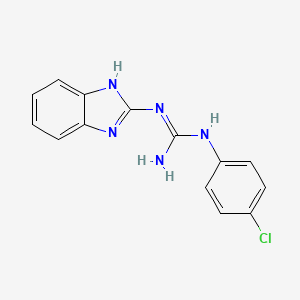
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a guanidine group and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine typically involves the reaction of 2-aminobenzimidazole with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its biological activities can be leveraged.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine can be compared with other similar compounds, such as:
1-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)ethanone: This compound shares the benzimidazole and chlorophenyl groups but differs in the presence of an ethanone group instead of a guanidine group.
ALLYL ((1-(4-CHLOROPHENYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETATE: This compound contains a similar benzimidazole and chlorophenyl structure but includes a thioacetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
13260-51-0 |
|---|---|
Formule moléculaire |
C14H12ClN5 |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C14H12ClN5/c15-9-5-7-10(8-6-9)17-13(16)20-14-18-11-3-1-2-4-12(11)19-14/h1-8H,(H4,16,17,18,19,20) |
Clé InChI |
PQJCUAFCEUNLHA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)N=C(N)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

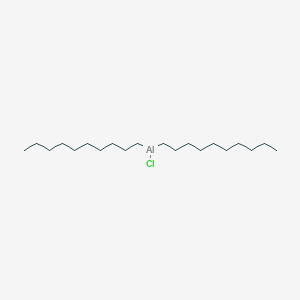

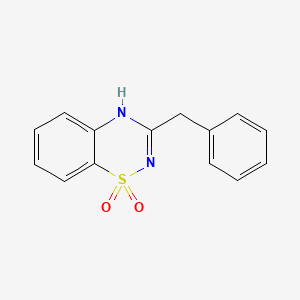
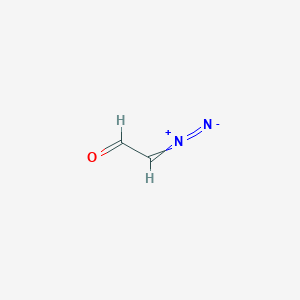

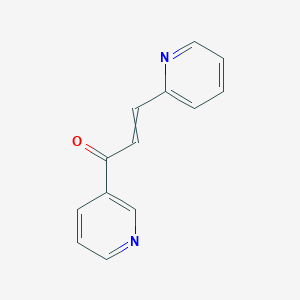
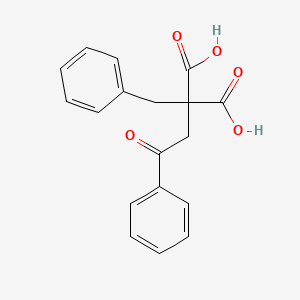
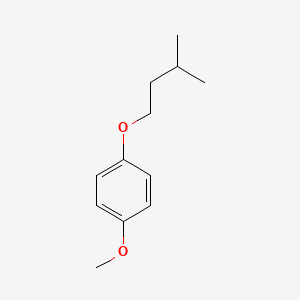
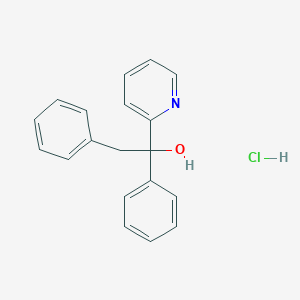
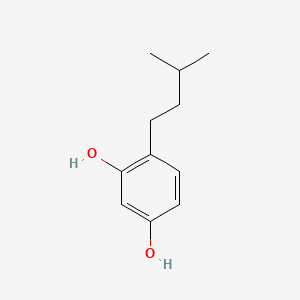
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
